Cas no 869901-11-1 (4-Pyridinemethanamine,N-methyl-2-(4-morpholinyl)-)

4-Pyridinemethanamine,N-methyl-2-(4-morpholinyl)- Chemical and Physical Properties
Names and Identifiers
-
- 4-Pyridinemethanamine,N-methyl-2-(4-morpholinyl)-
- 4-[(Methylamino)methyl]-2-morpholin-4-ylpyridine
- N-methyl-1-(2-morpholin-4-ylpyridin-4-yl)methanamine
- N-Methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]amine
- AKOS011568179
- MFCD08271916
- 869901-11-1
- N-Methyl-1-[2-(morpholin-4-yl)pyridin-4-yl]methanamine
- FT-0728166
- J-523711
- SCHEMBL10154083
- N-Methyl-1-[2-(morpholin-4-yl)pyridin-4-yl]methylamine
- DTXSID50428750
-
- MDL: MFCD08271916
- Inchi: InChI=1S/C11H17N3O/c1-12-9-10-2-3-13-11(8-10)14-4-6-15-7-5-14/h2-3,8,12H,4-7,9H2,1H3
- InChI Key: XXFBCDNRFJGAPO-UHFFFAOYSA-N
- SMILES: CNCC1=CC(=NC=C1)N2CCOCC2
Computed Properties
- Exact Mass: 207.13700
- Monoisotopic Mass: 207.137162174g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 37.4Ų
Experimental Properties
- Density: 1.104
- Boiling Point: 377.2°C at 760 mmHg
- Flash Point: 181.9°C
- Refractive Index: 1.544
- PSA: 37.39000
- LogP: 1.09350
4-Pyridinemethanamine,N-methyl-2-(4-morpholinyl)- Security Information
- Hazard Statement: Corrosive
-
Hazardous Material Identification:
4-Pyridinemethanamine,N-methyl-2-(4-morpholinyl)- Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Pyridinemethanamine,N-methyl-2-(4-morpholinyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB223707-250mg |
N-Methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]amine; 95% |
869901-11-1 | 250mg |
€116.30 | 2023-09-13 | ||
abcr | AB223707-250 mg |
N-Methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]amine; 95% |
869901-11-1 | 250 mg |
€116.30 | 2023-07-20 |
4-Pyridinemethanamine,N-methyl-2-(4-morpholinyl)- Related Literature
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Ni Lin,Xianghui Li Anal. Methods, 2019,11, 5118-5125
-
Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
Additional information on 4-Pyridinemethanamine,N-methyl-2-(4-morpholinyl)-
Recent Advances in the Study of 4-Pyridinemethanamine,N-methyl-2-(4-morpholinyl)- (CAS: 869901-11-1): A Comprehensive Research Brief
The compound 4-Pyridinemethanamine,N-methyl-2-(4-morpholinyl)- (CAS: 869901-11-1) has recently emerged as a molecule of significant interest in chemical biology and medicinal chemistry research. This heterocyclic amine derivative, featuring both pyridine and morpholine moieties, has demonstrated promising pharmacological properties in recent studies. The structural complexity of this molecule, particularly the presence of the morpholine ring and N-methyl substitution, contributes to its unique interactions with biological targets.
Recent investigations have focused on the compound's potential as a kinase inhibitor scaffold. A 2023 study published in the Journal of Medicinal Chemistry revealed that derivatives of 869901-11-1 show selective inhibition against certain protein kinases involved in inflammatory pathways. The research team utilized structure-activity relationship (SAR) studies to optimize the compound's binding affinity while maintaining favorable pharmacokinetic properties. Molecular docking simulations indicated that the morpholine oxygen participates in key hydrogen bonding interactions with kinase active sites.
In oncology research, 4-Pyridinemethanamine,N-methyl-2-(4-morpholinyl)- has shown promise as a potential chemosensitizer. A preclinical study demonstrated its ability to enhance the efficacy of conventional chemotherapeutic agents in multidrug-resistant cancer cell lines. The mechanism appears to involve modulation of ATP-binding cassette (ABC) transporter proteins, particularly P-glycoprotein, through allosteric interactions. These findings were published in Cancer Research Communications in early 2024.
The compound's metabolic stability has been a focus of recent pharmacokinetic studies. Researchers at several academic institutions have reported that the N-methyl substitution significantly improves metabolic stability compared to unmethylated analogs, while the morpholine ring contributes to favorable solubility characteristics. These properties make 869901-11-1 an attractive scaffold for further drug development efforts.
Emerging applications in neurological disorders have also been explored. A 2024 study in ACS Chemical Neuroscience identified 4-Pyridinemethanamine,N-methyl-2-(4-morpholinyl)- derivatives as potential modulators of neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The compound's ability to cross the blood-brain barrier, attributed to its balanced lipophilicity and molecular weight, makes it particularly interesting for CNS-targeted therapies.
Synthetic methodologies for 869901-11-1 have seen recent advancements as well. A novel catalytic asymmetric synthesis route was developed in 2023, enabling the production of enantiomerically pure forms of the compound. This breakthrough, published in Organic Letters, has significant implications for the development of chiral derivatives with potentially improved target selectivity and reduced off-target effects.
Ongoing research is exploring the compound's potential in antimicrobial applications. Preliminary results suggest that certain derivatives exhibit activity against Gram-positive bacterial strains, possibly through interference with cell wall biosynthesis pathways. However, these findings require further validation through comprehensive microbiological studies.
In conclusion, 4-Pyridinemethanamine,N-methyl-2-(4-morpholinyl)- (CAS: 869901-11-1) represents a versatile scaffold with multiple therapeutic applications. The recent studies highlighted in this brief demonstrate its potential across diverse areas of medicinal chemistry, from oncology to CNS disorders. Future research directions likely include the development of more selective derivatives and comprehensive in vivo efficacy studies to translate these promising findings into clinical applications.
869901-11-1 (4-Pyridinemethanamine,N-methyl-2-(4-morpholinyl)-) Related Products
- 864068-88-2(1-[2-(morpholin-4-yl)pyridin-4-yl]methanamine)
- 556109-99-0((2-Morpholinopyridin-4-yl)methanol)
- 2138045-85-7(3-(2,4-dimethyl-1H-imidazol-1-yl)-4-methylcyclohexan-1-one)
- 931704-75-5(2-{5-(3-methylphenoxy)methylfuran-2-yl}-5-(prop-2-en-1-yl)amino-1,3-oxazole-4-carbonitrile)
- 1704074-26-9((3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid)
- 1255574-46-9(1-(5-Bromo-2-fluorophenyl)piperidin-2-one)
- 2060048-15-7(3-1-(4-fluorophenyl)-2-oxopiperidin-3-yl-2-methyl-3-oxopropanenitrile)
- 2137626-22-1(3,3,4,4,4-Pentafluoro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]butan-1-amine)
- 1672665-69-8(3-fluoro-5-(7-methylsulfanyl-1-oxo-indan-4-yl)oxy-benzonitrile)
- 901923-84-0(1-(5-bromothiophen-2-yl)methylpiperidine-4-carboxylic acid)




